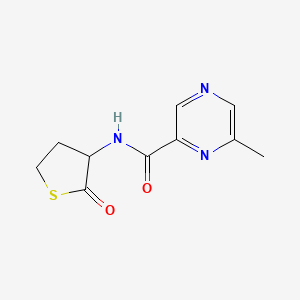

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6-4-11-5-8(12-6)9(14)13-7-2-3-16-10(7)15/h4-5,7H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFQQUQXFZLWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NC2CCSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with 2-oxothiolan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have been evaluated for their efficacy against Mycobacterium tuberculosis, a major cause of tuberculosis (TB). In these studies, various pyrazinamide analogues demonstrated enhanced anti-TB activity compared to standard treatments, suggesting that modifications to the pyrazine structure can yield potent therapeutic agents .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound Name | MIC (μg/mL) | Activity Against |

|---|---|---|

| Pyrazinamide | 8 | M. tuberculosis |

| Compound A | ≤ 2 | M. tuberculosis |

| Compound B | 0.728 | M. tuberculosis |

2. Anti-tubercular Activity

The compound's structural similarity to known anti-tubercular agents has led researchers to investigate its potential as a new treatment for drug-resistant TB strains. In vitro studies have shown that certain derivatives exhibit lower Minimum Inhibitory Concentration (MIC) values than existing drugs, indicating a promising avenue for further development .

Agrochemical Applications

1. Fungicidal Properties

The compound has been explored for its fungicidal activity, particularly in agricultural settings. Patents have documented the use of similar oxadiazole derivatives as active ingredients in compositions aimed at controlling phytopathogenic fungi. Such compounds are applied to crops to prevent infestations and enhance yield .

Table 2: Fungicidal Efficacy of Oxadiazole Derivatives

| Compound Name | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Oxadiazole Derivative 1 | 100 | 85 |

| Oxadiazole Derivative 2 | 150 | 90 |

Case Studies

Case Study 1: Development of Anti-TB Agents

In a study published in the journal Pharmaceutical Research, researchers synthesized various pyrazine derivatives, including those related to 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide. The study highlighted the structure-activity relationship (SAR), indicating that specific modifications could significantly enhance anti-tubercular activity against resistant strains of M. tuberculosis .

Case Study 2: Agricultural Applications

A patent application described the synthesis and application of oxadiazole derivatives in agriculture. Field trials demonstrated that these compounds effectively reduced fungal infections in crops, leading to improved plant health and productivity. The results indicated that formulations containing these compounds could serve as viable alternatives to conventional fungicides .

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

6-methylpyrazine-2-carboxamide: Lacks the thiolane ring but shares the pyrazine and carboxamide moieties.

2-oxothiolan-3-yl derivatives: Compounds with similar thiolane rings but different substituents on the pyrazine ring.

Uniqueness

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide is unique due to the combination of the pyrazine ring with a carboxamide group and a thiolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide is a derivative of pyrazine and has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide features a pyrazine ring substituted with a methyl group and a thiolane moiety. The presence of these functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazine derivatives, including 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide. The compound has been evaluated for its effectiveness against several pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of pyrazine carboxamides exhibit significant antimicrobial activity. For instance, compounds similar to 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide were tested against M. tuberculosis with promising results:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide | M. tuberculosis | TBD (To Be Determined) |

| Other Pyrazine Derivatives | Staphylococcus aureus | 12.5 µg/mL |

The MIC values indicate the lowest concentration at which the compound inhibits bacterial growth, suggesting that structural modifications can enhance potency against specific pathogens .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide have also been investigated in various cancer cell lines. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

-

HepG2 Cell Line : Evaluations showed that some pyrazine derivatives induced apoptosis in HepG2 liver cancer cells, characterized by increased levels of pro-apoptotic markers such as BAX and p53.

Compound Cell Line IC50 (µM) 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide HepG2 TBD Other Derivatives Various Cancer Lines Ranging from 0.5 to 16.13

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer proliferation .

The mechanisms by which 6-methyl-N-(2-oxothiolan-3-yl)pyrazine-2-carboxamide exerts its biological effects are still under investigation. However, several proposed mechanisms include:

-

Inhibition of Tubulin Polymerization : Similar pyrazole derivatives have shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

- Caspase Activation : Induction of apoptosis via caspase activation has been observed in treated cancer cells.

Q & A

Q. How are stereochemical outcomes controlled during oxothiolane ring formation?

- Methodological Answer : The 2-oxothiolan-3-yl group’s stereochemistry is controlled via chiral auxiliaries or asymmetric catalysis. For example, (R)-2-oxothiazolidine-4-carboxylic acid precursors yield enantiopure products when synthesized with L-proline-derived catalysts. Enantiomeric excess (ee) is verified via chiral HPLC (e.g., Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.